Dibuprol

説明

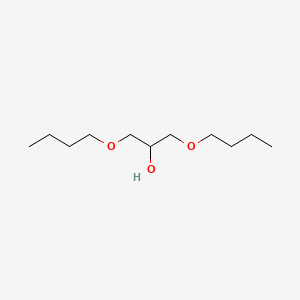

Structure

3D Structure

特性

IUPAC Name |

1,3-dibutoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O3/c1-3-5-7-13-9-11(12)10-14-8-6-4-2/h11-12H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSDZQDZDHJMPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC(COCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176692 | |

| Record name | Dibuprol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2216-77-5 | |

| Record name | 1,3-Dibutoxy-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibuprol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibuprol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibuprol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibuprol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUPROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1627CY4S8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Characterization of Dibuprol

Elucidation of Dibuprol's Mechanism of Action

Specific molecular and cellular targets for this compound have not been explicitly identified or described in the reviewed scientific literature. While general principles of drug targeting involve a compound binding to a defined molecular species or structure to elicit a biological response, specific targets for this compound have not been reported. mdpi.com

Information detailing this compound's receptor binding profiles and specific ligand interactions is not available in the public scientific domain. Receptor binding studies typically assess the affinity of a drug to specific receptors and the nature of their interaction (e.g., agonist, antagonist), but such data for this compound are not documented. cnr.itnih.govmdpi.com

There is no published research specifically describing this compound's modulation of signal transduction pathways. Signal transduction pathways involve a series of molecular events that transmit a signal through a cell, often involving protein phosphorylation and second messengers, leading to a cellular response. cnr.itcbsa-asfc.gc.canih.govozmosi.comarxiv.org The role of this compound in influencing these pathways has not been reported.

Receptor Binding and Ligand Interactions

Pharmacodynamics of this compound

The pharmacodynamic properties of this compound, which describe the biochemical and physiological effects of the compound on living systems, are not extensively characterized in the available literature. nih.gov

Detailed in vitro pharmacodynamic profiles for this compound, which would typically involve studies in controlled laboratory settings to quantify its effects on biological systems (e.g., dose-response curves, efficacy against specific targets), are not publicly documented. In vitro models are crucial for understanding drug effects on bacteria or other biological targets under controlled conditions. nih.govscribbr.co.ukfrontiersin.org

Specific in vivo pharmacodynamic responses of this compound in animal models or other living systems have not been reported in the accessible scientific literature. In vivo studies are essential to assess the action of a drug on target organs and to correlate its effects with drug distribution and elimination within a living organism. nih.gov

In Vitro Pharmacodynamic Profiles

Pharmacokinetics of this compound (ADME Studies)

Pharmacokinetics, often abbreviated as ADME, describes the quantitative study of how a drug or chemical compound moves through the body over time. This includes its Absorption, Distribution, Metabolism, and Excretion. tripeptide.netcbsa-asfc.gc.ca Comprehensive ADME studies are crucial in drug development to understand the disposition of a compound within an organism, influencing its efficacy and safety. google.comnih.gov Despite the general importance of ADME profiling, specific in-depth data for this compound in these areas are not widely reported.

Absorption and Distribution Kinetics

Absorption is the initial process by which a compound enters the systemic circulation from its site of administration. europa.eunih.gov Factors influencing absorption kinetics include the compound's physicochemical properties, such as lipophilicity and molecular size, as well as the route of administration and physiological conditions. europa.eunih.gov Upon entering the bloodstream, a compound undergoes distribution, moving from the blood to various tissues and organs. tripeptide.neteuropa.eu This process is influenced by factors such as tissue perfusion, plasma protein binding, and the compound's affinity for specific tissues. tripeptide.neteuropa.eunih.gov The volume of distribution (Vd) quantifies the apparent space a drug occupies within the body. europa.eunih.gov

Currently, specific research findings detailing the absorption rate, bioavailability, or distribution kinetics of this compound in biological systems are not available. Therefore, no data tables can be generated for this compound's absorption and distribution.

Biotransformation and Metabolite Profiling

Biotransformation, or metabolism, involves the enzymatic alteration of a compound within an organism, primarily occurring in the liver. europa.eudrugbank.com This process typically converts lipophilic compounds into more hydrophilic metabolites, facilitating their elimination. europa.eu Metabolism often involves Phase I reactions (e.g., oxidation, reduction, hydrolysis) and Phase II conjugation reactions. europa.euyoutube.com Metabolite profiling is the process of identifying and characterizing these metabolic products in biological samples. researchgate.netnih.gov Understanding the metabolic pathways and identifying metabolites is essential for assessing a compound's fate and potential impact on efficacy and safety. drugbank.comresearchgate.net

Detailed information regarding the specific biotransformation pathways or identified metabolites of this compound is not documented in the available literature. Consequently, no data tables related to this compound's biotransformation or metabolite profiling can be provided.

Excretion Pathways and Clearance Dynamics

Excretion is the process by which a compound and its metabolites are eliminated from the body. usmlestrike.comslideshare.net The kidneys are the primary organs for drug excretion, removing compounds via glomerular filtration, tubular secretion, and tubular reabsorption. usmlestrike.comnih.govfrontiersin.org Other routes of excretion include biliary excretion (into bile and then feces), pulmonary excretion (via exhalation for volatile compounds), and minor routes like sweat and saliva. usmlestrike.comlatrinawaldenexamsolutions.com Clearance dynamics refer to the rate at which a compound is removed from the body. icp.org.nzfbi.gov

Specific data on the primary excretion pathways or clearance rates for this compound are not found in the reviewed sources. Therefore, no data tables can be generated for this compound's excretion pathways or clearance dynamics.

Therapeutic Potential and Applications of Dibuprol

Dibuprol as a Muscle Relaxant: Mechanistic and Efficacy Studies

This compound as a Choleretic Agent: Physiological and Clinical Relevance

This compound is classified as a choleretic agent. researchgate.net A choleretic substance is one that stimulates or promotes the secretion and flow of bile. taylorandfrancis.com However, comprehensive physiological and clinical studies specifically detailing this compound's efficacy, mechanisms of action, or clinical relevance in this role are not extensively reported in accessible scientific databases.

Exploratory Research in Neurological Disorders

Current scientific literature does not provide specific details on exploratory research involving this compound for the treatment or management of neurological disorders. Research in neurological disorders is a broad and active field, investigating various compounds for conditions ranging from neurodevelopmental to neurodegenerative diseases. nih.govgladstone.orgwisc.edu However, specific studies on this compound's involvement in this area are not publicly documented.

Investigational Use in Cardiovascular Conditions

Information regarding the investigational use of this compound in cardiovascular conditions is not substantially documented in the reviewed scientific literature. While cardiovascular diseases are a major focus of clinical research, with ongoing efforts to identify and develop new treatments, specific studies or detailed findings related to this compound's application in this field are not widely available. mayoclinic.orgmplsheart.orgupenn.edu

Emerging Therapeutic Avenues for this compound and its Analogues

Given the limited specific research on this compound itself, comprehensive emerging therapeutic avenues for this compound or its direct analogues are not extensively detailed in public scientific literature. The exploration of chemical analogues is a common strategy in drug discovery to optimize pharmacological properties. nih.gov However, without specific studies on this compound's analogues and their therapeutic potential, this remains an area with limited public information.

Preclinical Assessment of Dibuprol

In Vitro Efficacy and Selectivity Studies

In vitro studies are fundamental for understanding a compound's mechanism of action, efficacy, and selectivity at a cellular or molecular level. These assessments are typically performed using cell cultures, isolated tissues, or biochemical assays to evaluate a compound's interaction with specific biological targets nih.gov. Such studies can provide insights into a compound's potency, the concentration required to achieve a desired effect, and its specificity for a particular target versus off-targets nih.goveurofinsdiscovery.com. For Dibuprol, detailed in vitro efficacy and selectivity studies, including specific data on its mechanism of action or target engagement, were not found in the publicly available literature searched.

In Vivo Efficacy Studies in Disease Models

Rodent models, particularly mice and rats, are extensively used in preclinical research due to their genetic manipulability, relatively short life cycles, and cost-effectiveness invivotek.comnih.gov. These models are employed across various disease areas, including oncology, immunology, inflammation, metabolic diseases, and neurological disorders medicilon.commlm-labs.cominvivotek.com. For instance, rodent models are utilized to study conditions like traumatic brain injury, depression, and inflammatory bowel disease nih.govmdpi.comfrontiersin.orgnih.gov. While rodent models are widely used for efficacy testing, specific data on this compound's efficacy in these models was not found in the publicly available literature.

Non-rodent mammalian models, such as rabbits, dogs, and primates, are often used in later stages of preclinical development or for specific research questions where rodent models may not be sufficient nih.govabpi.org.uknih.gov. These models can offer a closer physiological resemblance to humans for certain diseases or drug responses nih.govnih.gov. For example, larger mammals like monkeys and dogs may exhibit spontaneous colitis, which more closely resembles human inflammatory bowel disease (IBD) nih.gov. Despite their importance, specific in vivo efficacy data for this compound in non-rodent mammalian models was not identified in the searched literature.

The translational relevance of preclinical models refers to how well findings from animal studies predict outcomes in human clinical trials transcurebioservices.comnih.govlabroots.com. Achieving high translational relevance is crucial to reduce attrition rates in drug development plos.org. Factors such as genetic similarity, shared etiology, neurobiological mechanisms, and comparable behavioral assays contribute to the translational validity of animal models nih.govfrontiersin.org. While animal models are essential, their predictive power for clinical activity can be limited, and careful selection of relevant models is key nih.govtranscurebioservices.comnih.gov. Despite the general importance of translational relevance in preclinical studies, specific discussions or data regarding the translational relevance of this compound's preclinical findings were not found in the publicly available literature.

Non-Rodent Mammalian Models (e.g., rabbits, dogs, primates)

Toxicology and Safety Profiling of this compound

Toxicology and safety profiling are essential components of preclinical assessment, aimed at identifying potential adverse effects of a drug candidate before human trials fda.govevotec.comverisimlife.com. This process involves evaluating how the drug moves through the body (pharmacokinetics) and its potential to cause harm at various doses and over specified time periods verisimlife.com. Early identification and understanding of toxicity mechanisms can help in selecting safer compounds for further development evotec.com. For this compound, detailed toxicology and safety profiling data were not extensively found in the publicly available literature.

Acute toxicity assessments are conducted to determine the immediate harmful effects of a single or short-term exposure to a substance bienta.netenamine.net. Key parameters evaluated include the Median Lethal Dose 50% (LD50), Maximum Tolerated Dose (MTD), and No Observable Effect Level (NOEL) or No Observable Adverse Effect Level (NOAEL) bienta.netenamine.net.

LD50 (Median Lethal Dose 50%) : The LD50 is the dose of a substance that is expected to cause death in 50% of the treated animal population under defined conditions enamine.net. While historically a common measure, modern toxicology often employs modified protocols to reduce animal numbers enamine.net.

MTD (Maximum Tolerated Dose) : The MTD is defined as the highest dose of a drug that produces an acceptable level of toxicity, or the highest dose that does not cause unacceptable side effects bienta.net. It helps in identifying the optimal range for therapeutic doses in efficacy models bienta.net.

NOEL (No Observable Effect Level) / NOAEL (No Observable Adverse Effect Level) : The NOAEL is the highest exposure level at which there are no biologically significant increases in the frequency or severity of adverse effects between the treated group and the control group bienta.net. The NOEL refers to the highest dose at which no effect (adverse or otherwise) is observed researchgate.net. It is generally not possible to directly extrapolate a NOEL from an LD50 value, as they measure different endpoints and are determined under different experimental designs researchgate.net.

For this compound, specific numerical data for LD50, MTD, or NOEL from acute toxicity assessments were not identified in the publicly available literature searched.

Repeated-Dose Toxicity Studies (Subacute, Subchronic, Chronic)

Repeated-dose toxicity studies are conducted to characterize the toxicological profile of a compound following repeated administration over a defined period. These studies aim to identify potential target organs, exposure-response relationships, and the possible reversibility of toxic effects uni.lunih.govwikipedia.org. The duration of these studies (subacute, subchronic, chronic) is typically determined by the intended duration of human exposure in clinical trials and for marketing authorization wikipedia.org.

This compound-Specific Data: No specific data on repeated-dose toxicity studies (subacute, subchronic, or chronic) for this compound were found in the conducted searches.

Organ-specific toxicity studies involve detailed examination of organs and tissues for morphological changes indicative of toxicity. Histopathology, the microscopic examination of tissues, is a cornerstone in identifying and characterizing health effects following exposure to xenobiotics. This includes assessing changes in organ weight, macroscopic findings, and microscopic alterations in various tissues.

This compound-Specific Data: No specific data detailing organ-specific toxicity or histopathological findings for this compound were found in the conducted searches.

Hematology and serum chemistry analyses are integral components of repeated-dose toxicity studies, providing insights into the systemic effects of a compound. Hematology parameters assess cellular components of blood (e.g., red blood cell count, white blood cell count, platelet count), while serum chemistry analyzes biochemical components such as glucose, cholesterol, electrolytes, and enzymes, which can indicate organ function and metabolic status.

This compound-Specific Data: No specific data on hematology or serum chemistry analyses for this compound were found in the conducted searches.

The reversibility of toxic effects is evaluated by observing animals after the cessation of exposure to the test substance. This aspect of repeated-dose toxicity studies helps determine if any observed adverse effects diminish or disappear once exposure to the compound is stopped uni.lunih.gov.

This compound-Specific Data: No specific data on the reversibility of toxic effects for this compound were found in the conducted searches.

Hematology and Serum Chemistry Analyses

Reproductive and Developmental Toxicity Studies

Reproductive and developmental toxicity studies (DART studies) are conducted to assess the potential adverse effects of a test substance on fertility, reproductive performance, and embryonic/fetal development, as well as pre- and postnatal development of offspring. These studies typically involve administering the substance to male and female animals before and during mating, gestation, and lactation.

This compound-Specific Data: No specific data on reproductive or developmental toxicity studies for this compound were found in the conducted searches.

Genotoxicity and Mutagenicity Assessments

Genotoxicity testing evaluates the potential of a chemical to cause damage to genetic material (DNA), which can lead to mutations, chromosomal alterations, or cancer. Mutagenicity specifically refers to the induction of irreversible and transmissible alterations in the genetic material. A battery of in vitro and in vivo tests is typically employed to assess different types of DNA damage.

This compound-Specific Data: No specific data on genotoxicity or mutagenicity assessments for this compound were found in the conducted searches.

Immunotoxicity Evaluations

Immunotoxicity evaluations aim to identify and characterize the potential for a compound to adversely affect the immune system. This can involve screening for immunosuppressive or immunostimulatory effects through various assays, including assessment of lymphoid organ weights, histopathology of lymphoid tissues, and functional immune cell assays.

This compound-Specific Data: No specific data on immunotoxicity evaluations for this compound were found in the conducted searches.

Safety Pharmacology Studies

Safety pharmacology studies are a specialized component of preclinical assessment, specifically designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions europa.eucriver.com. The core battery of safety pharmacology studies, as outlined by regulatory guidelines such as those from the International Conference on Harmonisation (ICH S7A), typically focuses on three vital organ systems: the central nervous system (CNS), cardiovascular system, and respiratory system europa.eunih.govaurigeneservices.com.

The objectives of these studies include identifying pharmacodynamic properties that may be relevant to human safety, evaluating adverse pharmacodynamic and/or pathophysiological effects observed during toxicology or clinical studies, and investigating the mechanisms behind any observed adverse pharmacodynamic effects europa.eucriver.com.

Central Nervous System (CNS) Assessment : CNS safety pharmacology studies aim to define a compound's effects on general behavior, locomotion, neuromuscular coordination, seizure threshold, and vigilance. Techniques often include a Functional Observational Battery (FOB) or modified Irwin's test, which assesses neurobehavioral changes nih.govaurigeneservices.com.

Cardiovascular System Assessment : Cardiovascular safety pharmacology evaluates the potential for a compound to cause adverse cardiac effects. This typically involves in vitro tests such as the hERG (human Ether-à-go-go-Related Gene) assay, which assesses the risk of QT interval prolongation, a potential precursor to serious arrhythmias like Torsade de Pointes nih.govaurigeneservices.com. In vivo measurements, often using telemetry in conscious animals, are employed to assess electrocardiographic and hemodynamic parameters criver.comnih.gov.

Respiratory System Assessment : Respiratory safety pharmacology studies investigate the effects on basic respiratory function. This can involve techniques like whole-body plethysmography in conscious animals to assess parameters such as respiratory rate and tidal volume, and to determine if sensitivity to respiratory-depressant effects is enhanced by factors like increased CO2 exposure nih.gov.

Clinical Development and Translational Research of Dibuprol

Current Status of Dibuprol in Clinical Research (e.g., Investigational)

This compound is listed as an "Investigational" substance by the National Center for Advancing Translational Sciences (NCATS) Inxight Drugs database. ncats.io It has been characterized as a muscle relaxant and a choleretic drug. ncats.io The designation "investigational" indicates that the compound is currently under scientific study, typically in preclinical phases or early stages of human testing, but has not yet received approval for commercial marketing and sale. google.comnih.govhiv.gov The compound has an associated NSC number, NSC-71470, indicating its inclusion in screening programs, likely through the Developmental Therapeutics Program (DTP) of the National Cancer Institute (NCI). alzdiscovery.org

Clinical Trial Methodologies and Study Designs

Specific methodologies and study designs for this compound's clinical trials are not publicly detailed. In general, clinical trials are structured experimental studies designed to evaluate the safety and efficacy of an intervention in humans. ozmosi.comboehringer-ingelheim.com These studies typically progress through several phases, from initial human testing (Phase I) to larger efficacy and safety studies (Phase II and III), and post-marketing surveillance (Phase IV). glpbio.com Common clinical trial designs include randomized controlled trials, which are often considered the optimal design, as well as parallel, crossover, and factorial designs. ozmosi.comboehringer-ingelheim.comupstate.edumsu.edunih.govcanada.ca The design of any clinical trial requires careful planning to define research questions, minimize bias, and control for confounding variables through methods such as randomization and blinding. ozmosi.com Given the investigational status of this compound, any potential clinical development would adhere to these established methodologies, beginning with preclinical research to gather data on dosing and toxicity before proceeding to human studies. fda.govlabforward.io

Challenges and Opportunities in Translational Research for this compound

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice to improve human health. glpbio.comnih.gov For investigational compounds like this compound, the journey through translational research presents several common challenges. These often include cultural and mindset differences between basic scientists and clinicians, insufficient infrastructure, difficulties in developing and sustaining collaborations, inadequate training, and complex regulatory environments. nd.edu Operational challenges can also arise in clinical trial efficiency and relevance, including issues with multi-site institutional review board (IRB) review, contracting, site and investigator qualification, patient recruitment, and timely results reporting. nih.gov

Despite these challenges, opportunities exist to accelerate the translation of promising compounds. Initiatives focus on enhancing collaboration, improving training for translational scientists, and streamlining regulatory processes. nd.edu The engagement of patients and communities in the research process is also considered beneficial for developing new therapies. glpbio.comnih.gov For this compound, as with any investigational compound, successful translational research would depend on overcoming these hurdles to efficiently move from preclinical findings to potential clinical applications.

Structure Activity Relationship Sar Studies and Rational Design of Dibuprol Derivatives

Elucidation of Key Structural Features for Biological Activity

The elucidation of key structural features for biological activity typically involves systematic modifications of a lead compound and subsequent testing of its biological effects 3ds.comresearchgate.net. For a compound like Dibuprol, such studies would aim to identify the functional groups or spatial arrangements crucial for its observed activity. This process often begins with synthesizing a series of analogues where different parts of the this compound molecule are altered, removed, or replaced with isosteric equivalents.

Illustrative Research Findings (Hypothetical for this compound):

Hydroxyl Group: The hydroxyl group at the 2-position of the propanol (B110389) backbone is often a site for hydrogen bonding and could be critical for interaction with a biological target. Modifying or removing this group would likely impact activity.

Butoxy Chains: The two butoxy chains (–O-CH₂CH₂CH₂CH₃) at the 1 and 3 positions contribute significantly to the lipophilicity of this compound. Variations in the length or branching of these alkyl chains could alter membrane permeability, target binding, or metabolic stability. For instance, shortening the chains might decrease lipophilicity, while introducing branching could affect steric interactions at a binding site.

By systematically synthesizing and testing such modifications, a pharmacophore model for this compound could be developed, highlighting the essential structural elements and their spatial arrangement necessary for biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling builds upon SAR by establishing mathematical relationships between the physicochemical properties (descriptors) of a series of compounds and their biological activities nih.govnjfu.edu.cnfrontiersin.orgresearchgate.netresearchgate.netnih.govnih.gov. These models can then be used to predict the activity of new, unsynthesized compounds.

Illustrative QSAR Parameters and Their Potential Relevance for this compound (Hypothetical):

QSAR models typically correlate biological activity (e.g., IC₅₀, EC₅₀) with various molecular descriptors. For this compound and its potential derivatives, relevant descriptors might include:

Lipophilicity (logP/logD): Crucial for membrane permeability and distribution within biological systems. The butoxy groups in this compound would contribute significantly to its lipophilicity.

Steric Descriptors (e.g., molar refractivity, Verloop parameters): Reflect the size and shape of substituents, influencing how a molecule fits into a binding pocket.

Electronic Descriptors (e.g., Hammett constants, partial charges): Describe the electronic properties of functional groups, affecting electrostatic interactions with a target.

Hydrogen Bond Donors/Acceptors: The hydroxyl group is a hydrogen bond donor and acceptor, while the ether oxygens are hydrogen bond acceptors. These are critical for specific interactions with biological targets.

Illustrative QSAR Model Data (Hypothetical Table):

| Compound | LogP (Predicted) | HBD | HBA | Molecular Weight ( g/mol ) | Biological Activity (IC₅₀, µM) |

| This compound | 2.8 | 1 | 3 | 204.3 | 10.5 |

| Derivative A | 2.5 | 1 | 3 | 190.2 | 8.2 |

| Derivative B | 3.1 | 1 | 3 | 218.4 | 15.1 |

| Derivative C | 2.9 | 0 | 2 | 188.2 | >100 |

Note: The data in this table is purely illustrative and does not represent actual experimental findings for this compound or its derivatives.

A hypothetical QSAR model for this compound could reveal that an optimal balance of lipophilicity, coupled with the presence of the hydroxyl group for hydrogen bonding, is crucial for its activity.

Computational Approaches in this compound Research

Computational approaches, such as molecular docking and molecular dynamics simulations, play an increasingly vital role in modern drug discovery by providing atomic-level insights into molecular interactions 3ds.combiorxiv.orgf1000research.comnih.govarchive.org.

Molecular docking simulations predict the preferred orientation (binding mode) of a ligand (like this compound) within a target's binding site and estimate its binding affinity nih.govf1000research.comnih.govarchive.orgmdpi.combonvinlab.orgnih.govneurosnap.ai.

Illustrative Application for this compound (Hypothetical):

If a specific biological target for this compound were identified, molecular docking could be used to:

Predict Binding Pose: Determine how this compound fits into the active site of the target protein, identifying key amino acid residues involved in interactions.

Estimate Binding Affinity: Calculate a docking score that correlates with the strength of the this compound-target interaction.

Virtual Screening: Screen libraries of this compound analogues to identify compounds with potentially higher binding affinities, guiding subsequent synthesis efforts.

Illustrative Docking Score Data (Hypothetical):

| Compound | Docking Score (kcal/mol) | Predicted Key Interactions |

| This compound | -7.5 | Hydrogen bond with Serine, Hydrophobic interactions with Leucine and Phenylalanine |

| Derivative D | -8.2 | Enhanced hydrophobic interactions, new pi-stacking with Tryptophan |

| Derivative E | -6.0 | Loss of hydrogen bond with Serine |

Note: The data in this table is purely illustrative and does not represent actual experimental findings for this compound or its derivatives.

Molecular dynamics (MD) simulations extend docking studies by simulating the time-dependent behavior of molecular systems, allowing for the observation of conformational changes in both the ligand and the target, and providing a more realistic representation of their interactions rsc.org3ds.comnih.govnih.goveuropa.eugoogleapis.comnih.govbonvinlab.orgchemcomp.comopenfree.energynih.govyoutube.comfrontiersin.org.

Illustrative Application for this compound (Hypothetical):

For this compound, MD simulations could:

Assess Binding Stability: Evaluate the stability of the this compound-target complex over time, observing if the initial docked pose is maintained or if the ligand dissociates.

Characterize Conformational Changes: Identify any induced fit mechanisms where the target protein undergoes conformational changes upon this compound binding, or vice versa.

Calculate Binding Free Energy: More rigorously estimate the binding free energy, which accounts for entropic contributions and solvent effects, providing a more accurate measure of affinity than simple docking scores.

Explore Binding Pathways: Investigate the pathway by which this compound approaches and binds to its target.

Molecular Docking Simulations

Design and Synthesis of Novel this compound Derivatives and Analogues

The design and synthesis of novel this compound derivatives and analogues would be driven by the insights gained from SAR, QSAR, and computational studies. The goal is to systematically modify the this compound scaffold to enhance desired properties researchgate.netbonvinlab.orgbonvinlab.orgnih.govnih.govmdpi.comrsc.orgsioc-journal.cnnih.gov.

General Strategies for Derivative Design:

Homologation/Chain Extension: Varying the length of the butoxy chains to optimize lipophilicity and steric fit.

Isosteric Replacement: Replacing the ether oxygens or the hydroxyl group with bioisosteres (e.g., sulfur, nitrogen) to alter electronic properties, hydrogen bonding capabilities, or metabolic stability.

Introduction of New Functional Groups: Adding polar, ionizable, or hydrogen-bonding groups to improve solubility, target specificity, or reduce off-target effects.

Rigidification/Conformational Restriction: Incorporating cyclic structures or double bonds to reduce conformational flexibility, potentially leading to more selective binding.

The synthesis of these derivatives would involve established organic chemistry reactions, followed by purification and characterization to confirm their structures.

Optimization Strategies for Enhanced Efficacy and Selectivity

Optimization strategies aim to refine the properties of lead compounds like this compound to maximize their therapeutic benefit and minimize undesirable effects researchgate.netbiorxiv.orgnih.govnih.govnih.govnih.govnih.govvolkamerlab.orgsubharti.org.

Key Optimization Strategies:

Potency Enhancement: Increasing the affinity of this compound for its target, thereby allowing for lower effective doses. This often involves fine-tuning interactions identified through docking and MD simulations.

Selectivity Improvement: Designing derivatives that preferentially interact with the intended biological target over other proteins or receptors, reducing off-target effects and improving the safety profile. This can involve exploiting subtle differences in binding site architecture between the target and off-targets.

Metabolic Stability: Modifying the this compound structure to resist enzymatic degradation, extending its half-life in the body and improving bioavailability. This might involve replacing metabolically labile groups or introducing steric hindrance around susceptible sites.

Solubility and Permeability: Adjusting physicochemical properties to ensure adequate absorption, distribution, and elimination. This could involve introducing polar groups to improve solubility or optimizing lipophilicity for membrane permeability.

Reduction of Toxicity: Identifying and modifying structural features associated with toxicity, often guided by in silico toxicity prediction models.

These optimization efforts are iterative, involving a continuous cycle of design, synthesis, biological testing, and computational analysis, ultimately leading to the identification of a drug candidate with an optimized profile.

Advanced Analytical Methodologies for Dibuprol Research

Development and Validation of Analytical Methods for Dibuprol

The development and validation of analytical methods involve a systematic process to ensure that the method is suitable for its intended purpose thermofisher.com. Key validation parameters typically include selectivity, sensitivity, linearity, accuracy, precision, and robustness thermofisher.comresolian.com.

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are indispensable tools for the separation, identification, and quantification of chemical compounds. These methods offer high selectivity, sensitivity, and specificity, making them suitable for analyzing target analytes in complex mixtures resolian.comjicrcr.com.

HPLC (High-Performance Liquid Chromatography): HPLC methods are developed by optimizing parameters such as column chemistry (e.g., C18, C8 based on analyte polarity), mobile phase composition (e.g., organic solvent strength, pH of buffers), flow rate, column temperature, and detection wavelength thermofisher.comyoutube.comreddit.com. For this compound, a reversed-phase HPLC method would likely be employed given its chemical structure, with UV detection if it possesses a chromophore absorbing in the UV range researchgate.netejgm.co.uk. Method validation for HPLC typically involves assessing linearity (the ability to produce results directly proportional to concentration over a defined range), accuracy (closeness of measured value to the true value), precision (agreement between multiple measurements), and robustness (insensitivity to small, deliberate changes in method parameters) thermofisher.comresolian.comyoutube.comejgm.co.uk.

LC-MS and LC-MS/MS (Liquid Chromatography-Mass Spectrometry and Tandem Mass Spectrometry): LC-MS and LC-MS/MS combine the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. LC-MS/MS, in particular, is a powerful technique for the detection and quantification of low levels of target analytes in complex matrices due to its ability to perform selected reaction monitoring (SRM) resolian.comjisciences.compacelabs.comtapchidinhduongthucpham.org.vn. For this compound, LC-MS/MS could be used for highly sensitive and selective quantification, especially if it is present at trace levels or in complex samples. Method development involves optimizing instrument sensitivity, mobile phase, ionization mode, and SRM transitions stanford.edu. Validation of LC-MS/MS methods adheres to stringent guidelines, assessing parameters such as selectivity, precision, accuracy, linearity, sensitivity (limit of quantification, LLOQ), matrix effect, extraction recovery, and stability resolian.comtapchidinhduongthucpham.org.vnstanford.edupjps.pknih.goveuropa.eu.

Spectroscopic techniques are fundamental for structural elucidation, identification, and sometimes quantification of chemical compounds. PubChem indicates that 1D NMR, GC-MS, and IR spectra are available for this compound nih.gov.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used for quantitative analysis by measuring the absorption of ultraviolet or visible light by a compound. It is efficient and precise for compounds with chromophores imgroupofresearchers.com.

Infrared (IR) Spectroscopy: IR spectroscopy provides insights into the functional groups present within a molecule by measuring the absorption of infrared light, which corresponds to molecular vibrations imgroupofresearchers.comresearchgate.netdergipark.org.trthermofisher.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is crucial for determining the detailed chemical structure of a molecule, providing information on the arrangement of atoms and their connectivity imgroupofresearchers.comresearchgate.netdergipark.org.trthermofisher.com. For this compound, 1D NMR (e.g., ¹H NMR, ¹³C NMR) would be essential for confirming its structure and purity.

Mass Spectrometry (MS): Beyond its coupling with LC, standalone MS techniques (like GC-MS, as indicated for this compound on PubChem) are used for molecular weight determination, elemental composition, and fragmentation patterns, which are vital for identification and structural confirmation nih.govnih.gov.

Electrophoretic separations are analytical techniques that separate charged particles, such as proteins, nucleic acids, and other biomolecules, based on their size, charge, and physicochemical properties under the influence of an electric field creative-proteomics.comnih.gov. While commonly applied to macromolecules, electrophoretic methods like capillary electrophoresis (CE) can also be used for small molecules, particularly if they are ionizable. The principle relies on differential migration rates based on charge-to-mass ratio and resistance from the medium creative-proteomics.com. No specific electrophoretic methods for this compound were found in the current search results.

Spectroscopic Methods

Bioanalytical Method Development for this compound and Metabolites

Bioanalytical method development focuses on the quantitative estimation of drugs and their metabolites in biological matrices such as plasma, urine, serum, or tissues jisciences.compacelabs.comglobalresearchonline.net. This is critical for pharmacokinetic, toxicokinetic, and drug metabolism studies nih.gov.

The process typically involves:

Sample Collection and Preparation: This is a crucial step to eliminate interferences from the biological matrix and enhance analytical system performance jisciences.compacelabs.comglobalresearchonline.net. Common techniques include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) thermofisher.comjisciences.compacelabs.com. For this compound and its potential metabolites, selection of the appropriate sample preparation technique would depend on their physicochemical properties and the matrix.

Analytical Technique Selection: LC-MS/MS is the most powerful and widely used tool for bioanalysis due to its high sensitivity and specificity for quantifying analytes at low concentrations in complex biological samples resolian.comjisciences.compacelabs.comnih.govnih.govglobalresearchonline.net.

Method Validation: Bioanalytical methods undergo rigorous validation to ensure reliability and accuracy. Key parameters include:

Selectivity/Specificity: The ability to measure the analyte in the presence of other components in the sample, including endogenous compounds, metabolites, and impurities resolian.comstanford.eduglobalresearchonline.net.

Sensitivity: Determined by the lower limit of quantification (LLOQ), which is the lowest concentration that can be reliably and accurately measured resolian.comstanford.eduglobalresearchonline.net.

Accuracy and Precision: Evaluated at various quality control (QC) levels within the calibration range resolian.comstanford.edu.

Matrix Effect: Assessment of the influence of co-eluting endogenous matrix components on the ionization of the analyte stanford.edunih.gov.

Recovery: The efficiency of the sample preparation method in extracting the analyte from the matrix resolian.comstanford.edu.

Stability: Assessment of the analyte's stability in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, long-term storage, processed sample stability) stanford.edueuropa.eu.

While the general principles of bioanalytical method development are well-established, specific bioanalytical methods for this compound or its metabolites were not identified in the provided search results.

Quality Control and Assurance in this compound Research

Quality control (QC) and quality assurance (QA) are integral to ensuring the reliability, accuracy, and consistency of analytical results in this compound research, as in any pharmaceutical or chemical analysis jicrcr.comyoutube.comumn.eduresearchgate.netresearchgate.net.

Method Validation: As discussed, method validation is a cornerstone of quality assurance, demonstrating that an analytical method is suitable for its intended purpose thermofisher.comyoutube.com. This involves a comprehensive evaluation of performance characteristics such as accuracy, precision, linearity, range, specificity, detection limit, quantification limit, and robustness resolian.comstanford.edueuropa.eu.

Reference Standards and Internal Standards: The use of certified reference standards with known identity and purity is essential for preparing calibration curves and quality control samples. Internal standards are often employed in chromatographic and mass spectrometric methods to account for variability during sample preparation and analysis stanford.eduumn.edu.

System Suitability Tests (SSTs): These tests are performed before or during analytical runs to ensure that the chromatographic system is performing adequately. SSTs typically assess parameters like column efficiency, peak asymmetry, and reproducibility of injections youtube.com.

Quality Control Samples (QCs): QC samples, prepared independently at different concentrations (low, medium, high) within the calibration range, are analyzed alongside study samples to monitor the method's performance throughout the analytical run stanford.edueuropa.eu.

Calibration and Verification: Routine and frequent instrument calibration and verification are critical to maintain the accuracy of measurements umn.edu.

Documentation: Thorough documentation of all procedures, results, and deviations is fundamental to quality assurance stanford.edu. Adherence to regulatory guidelines, such as those from ICH or FDA, is crucial for methods used in drug development and research pjps.pknih.goveuropa.eu.

Intellectual Property Landscape and Academic Contributions Pertaining to Dibuprol

Analysis of Dibuprol-Related Patents and Patent Families

This compound, identified by PubChem CID 16669, is a chemical compound that appears in various patent documents. However, a detailed analysis of these patents reveals that this compound is typically listed as one of many potential compounds within broader claims for pharmaceutical formulations, compositions for bioadhesion control, or treatments for ocular conditions google.comgoogleapis.comgoogle.comgoogle.comgoogleapis.comnih.govgoogleapis.com. This suggests that this compound itself is a known chemical entity, and its inclusion in these patents pertains to its utility as an excipient, a component contributing to specific properties, or a member of a class of compounds suitable for the inventive formulation or application.

For instance, this compound is cited in patents related to controlled absorption pharmaceutical formulations intended for once-daily administration, particularly for oral use in particulate forms suitable for individuals with swallowing difficulties google.com. It also features in patent applications concerning surface topographies designed to resist bioadhesion, where it is listed among numerous chemical compositions that can be part of a polymer surface googleapis.comgoogle.com. Furthermore, this compound has been mentioned in the context of methods and devices for the treatment of ocular conditions, again as one of many potential agents google.comgoogleapis.com.

A "patent family" refers to a collection of patent applications or publications filed in multiple countries that cover the same or similar technical content, originating from a single initial application and sharing a common priority date bsbcon.comhenry.law. While this compound is present in various patent documents, there is no evidence to suggest the existence of a specific patent family where this compound itself is the central inventive concept or a newly synthesized compound being protected across multiple jurisdictions. Instead, its presence indicates its established use or potential application within diverse technological areas.

Academic Patenting and its Impact on this compound Research and Development

Academic patenting plays a crucial role in the transfer of technology from universities and public research organizations to industry, aiming to translate scientific discoveries into commercial applications parimer.comwipo.int. Universities often protect intellectual property (IP) through patents to attract investors and partners who can fund the costly development process of new discoveries parimer.com. This process involves significant investment in research and development (R&D) and can lead to the commercialization of new products and technologies durolabs.cowithin3.com.

Despite the general trend of increasing academic patenting in various fields, including pharmaceuticals and materials science epo.orgharrityllp.com, specific academic research or patents directly centered on this compound as a primary subject of invention are not prominently documented in the available information. This compound's appearance in patents is primarily as a listed compound within broader formulations or applications developed by commercial entities, rather than as the direct outcome of academic research leading to its initial patenting or a new, dedicated R&D pathway google.comgoogleapis.comgoogle.comgoogle.comgoogleapis.com.

This absence of specific academic patenting for this compound might be attributed to several factors. This compound may be an older compound whose fundamental properties and synthesis methods are already in the public domain, thus precluding novel patent claims on the compound itself. Its utility in various patented applications often positions it as a known excipient or a constituent, rather than a novel active pharmaceutical ingredient (API) requiring extensive foundational academic R&D and subsequent patent protection. Academic institutions typically focus on groundbreaking discoveries, and if this compound's core chemistry is well-established, new research would likely integrate it into novel systems or applications, which would then be patented by the developing entity, whether academic or industrial.

Licensing and Commercialization Aspects of this compound Technologies

Commercialization is the comprehensive process of transforming innovative ideas and products into market-ready offerings, encompassing everything from product development to market launch, including marketing, distribution, and regulatory compliance bsbcon.comdurolabs.conerac.com. A key aspect of intellectual property commercialization is licensing, a legal agreement where an IP owner (licensor) grants another party (licensee) permission to use, produce, or distribute the IP under specified terms, often in exchange for royalties or fees docupilot.comgordonlaw.comipoi.gov.ielegalteamusa.net. Licensing allows IP owners to monetize their creations while retaining ownership, and it enables licensees to access and scale new technologies or enter new markets gordonlaw.com.

Given that this compound is typically found as a component within broader patented formulations rather than as a standalone patented invention, its commercialization aspects would inherently be tied to the commercialization of the larger product or technology in which it is incorporated. There is no specific public record of licensing agreements or commercialization strategies focused solely on this compound as a proprietary technology. Instead, any commercial value derived from this compound would be embedded within the market success of the end products that utilize it, such as controlled-release drug formulations, bioadhesion-resistant surfaces, or ocular treatment devices google.comgoogleapis.comgoogle.comgoogle.comgoogleapis.com.

Q & A

Q. How can researchers determine the physicochemical properties of Dibuprol to establish a baseline for experimental studies?

Methodological Answer: Begin with high-performance liquid chromatography (HPLC) for purity analysis and nuclear magnetic resonance (NMR) for structural confirmation. Validate results using mass spectrometry (MS) and differential scanning calorimetry (DSC) to assess thermal stability. Ensure consistency across triplicate measurements and cross-reference with established databases (e.g., PubChem) to identify discrepancies .

Q. What experimental design principles should guide initial in vitro assays for this compound’s bioactivity?

Methodological Answer: Use a factorial design to test dose-response relationships across relevant cell lines (e.g., HepG2 for hepatic activity). Include positive/negative controls and blinded replicates to minimize bias. Apply the PICO framework (Population: cell models; Intervention: this compound concentration; Comparison: untreated controls; Outcome: viability/apoptosis markers) to structure hypotheses. Statistical power analysis should inform sample sizes .

Q. How can researchers address variability in this compound’s solubility during preclinical testing?

Methodological Answer: Conduct solubility profiling in physiologically relevant solvents (e.g., PBS, simulated gastric fluid) using UV-Vis spectroscopy. Apply Design of Experiments (DoE) to optimize co-solvents or surfactants. Validate findings with dynamic light scattering (DLS) to monitor aggregation. Document batch-to-batch variability and adjust formulation protocols accordingly .

Q. What are the best practices for synthesizing this compound with high reproducibility?

Methodological Answer: Standardize reaction conditions (temperature, catalyst concentration) using a Taguchi orthogonal array to identify critical parameters. Characterize intermediates via FTIR and X-ray diffraction. Publish detailed protocols in open-access repositories to enable cross-lab validation. Track yield and purity metrics across 10+ synthesis batches .

Q. How should researchers validate this compound’s stability under long-term storage conditions?

Methodological Answer: Design accelerated stability studies (40°C/75% RH for 6 months) following ICH Q1A guidelines. Analyze degradation products using LC-MS and compare to stress-testing results (e.g., exposure to UV light, acidic/alkaline conditions). Use kinetic modeling to predict shelf life and identify critical storage parameters .

Advanced Research Questions

Q. How can contradictory efficacy data for this compound across in vivo studies be resolved?

Methodological Answer: Perform a systematic review with meta-analysis to quantify heterogeneity (I² statistic). Stratify studies by model organism, dosage, and endpoint. Conduct sensitivity analyses to exclude outliers. If contradictions persist, design a harmonized in vivo protocol with predefined endpoints and blinded histopathological assessments .

Q. What strategies optimize this compound’s pharmacokinetic profile for targeted delivery?

Methodological Answer: Compare bioavailability across administration routes (oral, intravenous) using compartmental modeling (e.g., NONMEM). Incorporate nanoparticle encapsulation or prodrug design to enhance absorption. Validate targeting efficiency via fluorescence imaging or radiolabeling in rodent models. Apply ANOVA to assess formulation differences .

Q. How do researchers isolate this compound’s mechanism of action amid complex signaling pathways?

Methodological Answer: Use CRISPR-Cas9 knockout models to silence candidate targets (e.g., kinases, receptors). Pair with phosphoproteomics and RNA-seq to map downstream effects. Validate findings via surface plasmon resonance (SPR) for binding affinity and isothermal titration calorimetry (ITC) for thermodynamic profiling. Apply pathway enrichment analysis (e.g., DAVID) to prioritize mechanisms .

Q. What statistical approaches mitigate false positives in high-throughput screening of this compound derivatives?

Methodological Answer: Implement false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) during initial screening. Use machine learning (e.g., random forests) to prioritize hits based on structural similarity and ADMET properties. Confirm activity in orthogonal assays (e.g., SPR vs. enzymatic assays) to reduce technical artifacts .

Q. How can epigenetic interactions of this compound be systematically characterized?

Methodological Answer: Perform chromatin immunoprecipitation sequencing (ChIP-seq) to identify DNA methylation or histone modification sites. Integrate with RNA-seq data to correlate epigenetic changes with gene expression. Use CRISPR-dCas9 systems for locus-specific editing to establish causality. Apply Bayesian networks to infer regulatory hierarchies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。